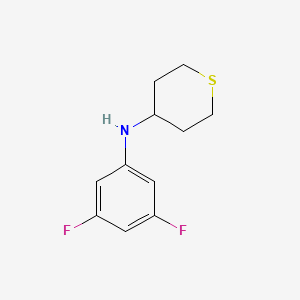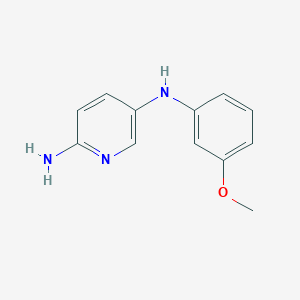
N5-(3-methoxyphenyl)pyridine-2,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N5-(3-methoxyphenyl)pyridine-2,5-diamine is a chemical compound with the molecular formula C12H14N3O It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(3-methoxyphenyl)pyridine-2,5-diamine typically involves the reaction of 3-methoxyaniline with pyridine-2,5-diamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yield and purity. The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N5-(3-methoxyphenyl)pyridine-2,5-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired products are obtained .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions can produce different quinone derivatives, while reduction reactions can yield various amine derivatives .
Scientific Research Applications
N5-(3-methoxyphenyl)pyridine-2,5-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N5-(3-methoxyphenyl)pyridine-2,5-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, affecting their activity and function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N5-(3-methoxyphenyl)pyridine-2,5-diamine include:
- N5-(4-methoxyphenyl)pyridine-2,5-diamine
- N5-(2-methoxyphenyl)pyridine-2,5-diamine
- N5-(3-ethoxyphenyl)pyridine-2,5-diamine
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. Its methoxy group at the 3-position of the phenyl ring influences its chemical behavior and interactions, making it valuable in various research applications .
Properties
Molecular Formula |
C12H13N3O |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
5-N-(3-methoxyphenyl)pyridine-2,5-diamine |
InChI |
InChI=1S/C12H13N3O/c1-16-11-4-2-3-9(7-11)15-10-5-6-12(13)14-8-10/h2-8,15H,1H3,(H2,13,14) |
InChI Key |
ILMMFUXDVMDNCV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=CN=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



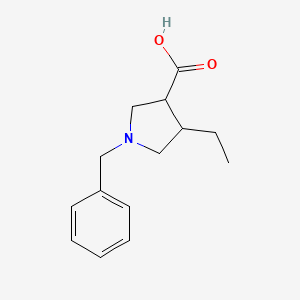
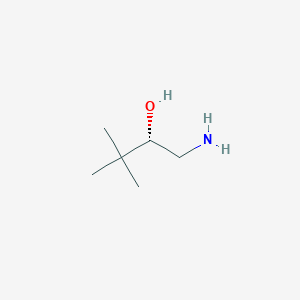
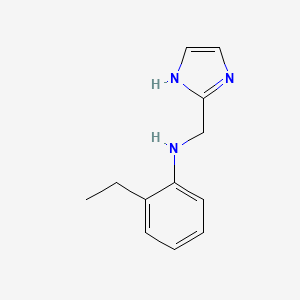

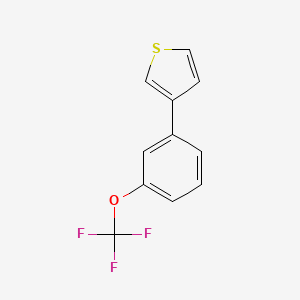

![2-Chloro-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B13248620.png)
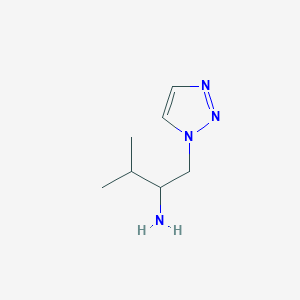
![N-{bicyclo[2.2.1]heptan-2-yl}-1-ethyl-1H-pyrazol-4-amine](/img/structure/B13248627.png)


![4-Cyclopropyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole dihydrochloride](/img/structure/B13248655.png)
